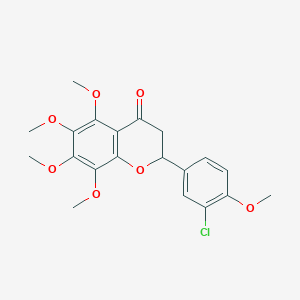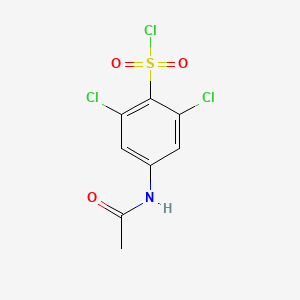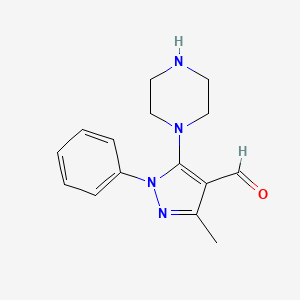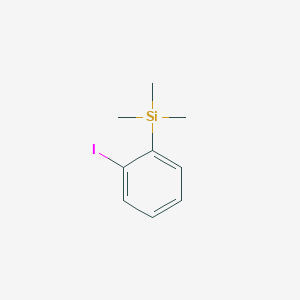
(2-Iodophenyl)trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Iodophenyl)trimethylsilane is an organosilicon compound with the molecular formula C9H13ISi. It consists of a phenyl ring substituted with an iodine atom at the 2-position and a trimethylsilyl group. This compound is of interest in organic synthesis due to its unique reactivity and utility in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(2-Iodophenyl)trimethylsilane can be synthesized through several methods. One common approach involves the reaction of 2-iodophenylmagnesium bromide with trimethylsilyl chloride. This Grignard reaction is typically carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Iodophenyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as halides or organometallic reagents, to form new carbon-carbon or carbon-heteroatom bonds.
Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, to form biaryl or alkyne derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding phenylsilane.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, lithium aluminum hydride for reductions, and various nucleophiles for substitution reactions. The reaction conditions typically involve anhydrous solvents and inert atmospheres to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions with arylboronic acids yield biaryl compounds, while reduction reactions produce phenylsilanes.
Wissenschaftliche Forschungsanwendungen
(2-Iodophenyl)trimethylsilane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which (2-Iodophenyl)trimethylsilane exerts its effects involves the reactivity of the silicon-carbon bond. The electron-donating nature of the trimethylsilyl group stabilizes reaction intermediates, facilitating various chemical transformations . In cross-coupling reactions, the compound acts as a nucleophile, forming new carbon-carbon bonds through the palladium-catalyzed process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Iodophenylethynyl)trimethylsilane: Similar in structure but with an ethynyl group instead of a phenyl ring.
Trimethylsilane: A simpler compound with only a trimethylsilyl group attached to a hydrogen atom.
Uniqueness
(2-Iodophenyl)trimethylsilane is unique due to the presence of both an iodine atom and a trimethylsilyl group on the phenyl ring. This combination allows for versatile reactivity, making it a valuable intermediate in organic synthesis. Its ability to participate in various substitution and cross-coupling reactions distinguishes it from simpler silanes and other iodophenyl derivatives.
Eigenschaften
Molekularformel |
C9H13ISi |
|---|---|
Molekulargewicht |
276.19 g/mol |
IUPAC-Name |
(2-iodophenyl)-trimethylsilane |
InChI |
InChI=1S/C9H13ISi/c1-11(2,3)9-7-5-4-6-8(9)10/h4-7H,1-3H3 |
InChI-Schlüssel |
IZYXNCCDSCBYSA-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=CC=CC=C1I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






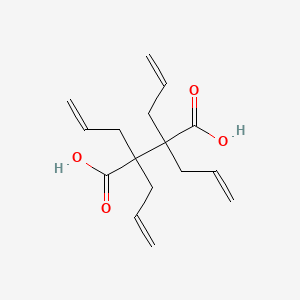
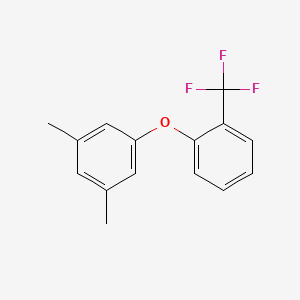
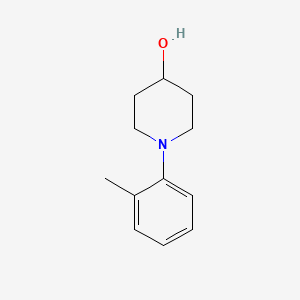
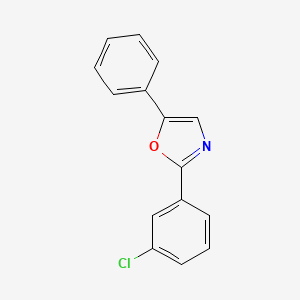

![N-[3-(4-Morpholinyl)phenyl]acetamide](/img/structure/B14132356.png)
